molecular formula C6H11ClO3S B2925856 (3-Methoxycyclobutyl)methanesulfonyl chloride CAS No. 2137728-03-9

(3-Methoxycyclobutyl)methanesulfonyl chloride

Cat. No.: B2925856
CAS No.: 2137728-03-9
M. Wt: 198.66
InChI Key: WGYZOBSOAXJBHW-UHFFFAOYSA-N
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Description

(3-Methoxycyclobutyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is a liquid at room temperature and is known for its reactivity, particularly in organic synthesis.

Preparation Methods

The synthesis of (3-Methoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 3-methoxycyclobutanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods often involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents .

Chemical Reactions Analysis

(3-Methoxycyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine and triethylamine, and the major products formed are sulfonamides, sulfonate esters, and sulfene intermediates .

Scientific Research Applications

(3-Methoxycyclobutyl)methanesulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methoxycyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various synthetic applications to modify molecules and introduce functional groups .

Comparison with Similar Compounds

(3-Methoxycyclobutyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride:

The uniqueness of this compound lies in its cyclobutyl ring and methoxy group, which can influence its reactivity and the steric environment around the sulfonyl chloride group .

Properties

IUPAC Name

(3-methoxycyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6-2-5(3-6)4-11(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZOBSOAXJBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137728-03-9
Record name (3-methoxycyclobutyl)methanesulfonyl chloride
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